molecular formula C11H19NO5 B1316744 (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid CAS No. 83623-93-2

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

Cat. No. B1316744
CAS RN: 83623-93-2
M. Wt: 245.27 g/mol
InChI Key: COHIMMPWCAHSFN-YUMQZZPRSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid , also known by its chemical formula C₁₁H₁₉NO₅ , is a compound with intriguing properties. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through a series of chemical reactions. While I don’t have access to specific papers, the synthesis likely includes protecting group manipulations, cyclization, and functional group transformations. Detailed synthetic pathways can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid reveals a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The methoxy group is attached to the 4-position of the pyrrolidine ring. The stereochemistry at the 2- and 4-positions is specified as (2S,4S).



Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Potential reactions include hydrolysis of the Boc group, amidation, and esterification. Researchers often explore these reactions to modify the compound for specific applications.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can be experimentally determined.

  • Solubility : Investigating its solubility in various solvents is crucial for practical applications.

  • Spectroscopic Data : NMR, IR, and mass spectrometry data provide insights into its structure and purity.


Scientific Research Applications

Structural Analysis and Synthesis

  • The title compound's five-membered pyrrolidine ring adopts an envelope conformation, and its crystal structure facilitates understanding of molecular interactions and design of related compounds for synthetic purposes (Jing Yuan et al., 2010).
  • Research on related compounds explores the synthesis and application of tert-butoxycarbonyl amino acid derivatives, highlighting their utility in organic synthesis and potential medicinal chemistry applications (M. Schutkowski et al., 2009).

Enantioselective Analysis

  • Enantioselective methods have been evaluated for their effectiveness in separating and quantitatively determining the chiral purity of related pyrrolidine derivatives, offering insights into analytical techniques for assessing the enantiomeric purity of such compounds (Y. Xiang & G. Sluggett, 2010).

Mechanistic Insights

  • Studies have reported on the mechanistic aspects of reactions involving tert-butoxycarbonyl group migration, providing a deeper understanding of the chemical reactivity and potential synthetic applications of these compounds (F. Xue & R. Silverman, 2010).

Antibacterial Properties

  • Some derivatives of (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid have shown promising antibacterial activities, suggesting potential applications in developing new antibacterial agents (Zhong-Cheng Song et al., 2015).

Supramolecular Chemistry

  • The aggregation behavior of thiazolidine-4-carboxylic acid derivatives, structurally related to the title compound, has been explored for their potential in forming biocompatible supramolecular assemblies, which could have applications in gas storage, biosensing, and catalysis (R. M. Jagtap et al., 2018).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid should adhere to standard laboratory practices. Consult Material Safety Data Sheets (MSDS) for specific safety information.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

  • Derivatives : Explore derivatives with modified functional groups.

  • Scale-Up Synthesis : Optimize large-scale synthesis for practical applications.


properties

IUPAC Name

(2S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIMMPWCAHSFN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570233
Record name (4S)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

CAS RN

83623-93-2
Record name (4S)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
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